![molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6](/img/structure/B179901.png)
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate typically involves the nitration of ethyl 4-chloroquinoline-3-carboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.
Substitution: Ethyl 4-substituted-8-nitroquinoline-3-carboxylate.
Oxidation: Various quinoline derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-8-aminoquinoline-3-carboxylate
- Ethyl 4-chloro-8-hydroxyquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is unique due to the presence of both a nitro group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS No. 131548-98-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
E. coli | 22 | 1 × 10^{-6} |
S. aureus | 24 | 1 × 10^{-5} |
Klebsiella pneumoniae | 25 | 1 × 10^{-5} |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those overexpressing epidermal growth factor receptors (EGFR). The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can enhance its potency against cancer cells .
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of quinoline derivatives, including this compound, against H5N1 virus strains. The compound exhibited a high inhibition rate with low cytotoxicity, suggesting its utility in developing antiviral therapies .
- Cytotoxicity Assessment : Research comparing various nitro-substituted quinolines revealed that this compound displayed strong cytotoxic effects in vitro, particularly against lung and colon cancer cell lines .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other quinoline derivatives:
Compound | Notable Features |
---|---|
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Contains a methoxy group instead of a nitro group |
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | Different position of the nitro group affects reactivity |
These comparisons illustrate how variations in functional groups influence the biological activity and reactivity of quinoline derivatives .
Properties
IUPAC Name |
ethyl 4-chloro-8-nitroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXISWKXFDSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458457 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131548-98-6 | |
Record name | ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.